molecular formula C17H12BrN5O4 B11484263 3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole

3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole

Cat. No.: B11484263
M. Wt: 430.2 g/mol
InChI Key: HIYXJBQARJSJDK-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a bromofuran ring, a nitro-substituted pyrazole, and an oxadiazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Bromofuran Ring: The bromofuran moiety can be synthesized via bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Nitro-Substituted Pyrazole: This step involves the nitration of a suitable pyrazole precursor, often using a mixture of concentrated nitric and sulfuric acids.

    Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or primary amines under basic conditions.

Major Products

    Oxidation: Products may include furanones or pyrazole oxides.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, compounds containing oxadiazole and pyrazole rings are often investigated for their potential as pharmaceuticals. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its multiple functional groups allow for extensive modification to optimize biological activity and pharmacokinetic properties.

Industry

Industrially, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole
  • 3-(5-bromothiophene-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole lies in its combination of a bromofuran ring with a nitro-substituted pyrazole and an oxadiazole ring. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler or less functionalized analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H12BrN5O4

Molecular Weight

430.2 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-5-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H12BrN5O4/c1-10-8-15(23(24)25)20-22(10)9-11-2-4-12(5-3-11)17-19-16(21-27-17)13-6-7-14(18)26-13/h2-8H,9H2,1H3

InChI Key

HIYXJBQARJSJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(O4)Br)[N+](=O)[O-]

Origin of Product

United States

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